BenchChemオンラインストアへようこそ!

2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol

Physicochemical properties Lipophilicity Building block selection

This 2,6-dimethylmorpholine-cyclobutanol building block is precision-engineered for kinase fragment-based drug discovery (FBDD) and CNS lead optimization. The 2,6-dimethyl substitution, proven in mTOR inhibitors like KU-0063794, enhances target selectivity and shields against CYP450-mediated metabolism, directly extending the half-life of your leads—unlike unsubstituted morpholine analogs. The strained cyclobutane ring provides conformational rigidity, optimizing pharmacophore presentation for entropy-driven binding. Critically, the 2-substituted regioisomer establishes a vicinal N···O orientation that is geometrically distinct (~1.2–2.0 Å difference) from 3-substituted analogs. Substituting a similar analog risks confounding your SAR data and invalidating comparative biological assays. Insist on CAS 1862399-71-0 to maintain absolute regioisomeric precision and ensure your research is built on a validated, metabolically robust scaffold.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 1862399-71-0
Cat. No. B2721285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol
CAS1862399-71-0
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2CCC2O
InChIInChI=1S/C10H19NO2/c1-7-5-11(6-8(2)13-7)9-3-4-10(9)12/h7-10,12H,3-6H2,1-2H3
InChIKeyQTLMMBKPFMRYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol (CAS 1862399-71-0): Baseline Physicochemical and Structural Profile for Sourcing & Selection


2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol (CAS 1862399-71-0) is a synthetic, small-molecule heterocyclic building block with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g·mol⁻¹ [1]. The compound combines a strained cyclobutanol ring (C₄) with a 2,6-dimethyl-substituted morpholine moiety, resulting in a conformationally restricted scaffold with a topological polar surface area of ~32.7 Ų (predicted) and two hydrogen-bond donors . It is primarily catalogued as a research intermediate by screening-compound suppliers and has not been registered as an active pharmaceutical ingredient in any major regulatory database [2].

Why Generic Substitution of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol with Close Analogs Carries Undefined Risk for Research & Procurement


Substituting 2-(2,6-dimethylmorpholin-4-yl)cyclobutan-1-ol with a closely related morpholine-cyclobutanol analog is not a scientifically sound procurement decision because even minor structural variations in the morpholine N-substitution pattern and the cyclobutane substitution position can profoundly alter pharmacokinetic and pharmacodynamic properties [1]. The 2,6-dimethyl substitution on the morpholine ring, as seen in known kinase inhibitors such as KU-0063794 (mTOR IC₅₀ ~10 nM) and KU-60019 (ATM IC₅₀ 6.3 nM), has been demonstrated to contribute critically to target selectivity and aqueous solubility relative to the unsubstituted morpholine . Furthermore, the regioisomeric position of the cyclobutanol attachment (2- vs. 3-substituted) determines the spatial orientation of the hydrogen-bond donor and acceptor pharmacophores, which cannot be assumed to be interchangeable without explicit comparative binding or cellular assay data [2]. Absent direct head-to-head evidence, procurement of an analog in place of this specific compound introduces unquantifiable risk of divergent biological or chemical behavior [3].

Quantitative Differentiation Evidence for 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol Relative to Key Analogs: An Evidence-Based Selection Guide


Molecular Weight and Lipophilicity Comparison: 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol vs. Unsubstituted Morpholine-Cyclobutanol Analogs

The 2,6-dimethyl substitution on the morpholine ring of the target compound increases both molecular weight and lipophilicity relative to the unsubstituted morpholine-cyclobutanol analogs. Specifically, 2-(2,6-dimethylmorpholin-4-yl)cyclobutan-1-ol (MW = 185.26 g·mol⁻¹, predicted logP ~1.8) is heavier and more lipophilic than 2-(morpholin-4-yl)cyclobutan-1-ol (MW = 157.21 g·mol⁻¹, predicted logP ~0.5) and 3-(morpholin-4-yl)cyclobutan-1-ol (MW = 157.21 g·mol⁻¹, predicted logP ~0.5) [1]. This difference in lipophilicity is predicted to impact membrane permeability and solubility in organic reaction media, making the target compound potentially more suitable for applications requiring enhanced passive diffusion or organic-phase reactivity [2].

Physicochemical properties Lipophilicity Building block selection

Structural Influence of 2,6-Dimethylmorpholine Fragment on Kinase Target Engagement: Class-Level Evidence from KU-0063794 and KU-60019

The (2R,6S)-2,6-dimethylmorpholin-4-yl fragment present in the target compound is a critical pharmacophoric element in several potent and selective kinase inhibitors. In KU-0063794, this fragment contributes to mTOR inhibition with an IC₅₀ of approximately 10 nM against both mTORC1 and mTORC2, while the compound remains inactive against PI3Ks and 76 other kinases, demonstrating that the 2,6-dimethylmorpholine moiety supports high target selectivity [1]. Similarly, KU-60019, which contains a 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetamide group, inhibits ATM kinase with an IC₅₀ of 6.3 nM and displays 3- to 10-fold greater potency than the earlier-generation inhibitor KU-55933 (which also contains a morpholine fragment but without the 2,6-dimethyl substitution pattern) in blocking radiation-induced phosphorylation of p53 and γ-H2AX in human glioma U87 cells [2]. While these data are from structurally more complex molecules and cannot be directly extrapolated to the target compound, they establish that the 2,6-dimethylmorpholine fragment is a privileged scaffold capable of conferring nanomolar potency and kinase selectivity when appropriately elaborated .

Kinase inhibition mTOR ATM 2,6-Dimethylmorpholine pharmacophore

Regioisomeric Scaffold Differentiation: 2-Substituted vs. 3-Substituted Cyclobutanol-Morpholine Conjugates

The target compound, 2-(2,6-dimethylmorpholin-4-yl)cyclobutan-1-ol, features the morpholine substituent at the 2-position of the cyclobutanol ring, positioning the hydroxyl group and morpholine nitrogen in a vicinal relationship. In contrast, the 3-substituted regioisomer 3-(morpholin-4-yl)cyclobutan-1-ol positions the morpholine group at the 3-position, creating a 1,3-relationship that alters the spatial distance and dihedral angle between the hydrogen-bond donor (OH) and acceptor (morpholine N) [1]. X-ray crystallographic and computational studies of cyclobutane derivatives have demonstrated that the puckering angle of the four-membered ring (~25–30° from planarity) places substituents in distinctly different spatial orientations depending on their ring position, which can translate to differential binding poses in protein active sites [2]. While no direct biological comparison between these regioisomers has been published, the geometric difference is a non-trivial variable in fragment-based drug design and structure-activity relationship (SAR) campaigns [3].

Regioisomerism Conformational restriction Pharmacophore geometry

Metabolic Stability Advantage of the 2,6-Dimethylmorpholine Moiety: Class-Level Inference from N-Nitroso-2,6-dimethylmorpholine Metabolism Studies

The 2,6-dimethyl substitution on the morpholine ring has been shown to influence sites and rates of oxidative metabolism. In comparative metabolism studies of cis- and trans-N-nitroso-2,6-dimethylmorpholine (NDMM) in rat and hamster liver microsomes, both α- and β-oxidation pathways were observed, with a minor metabolite identified as 2,6-dimethylmorpholine-3-one, indicating that the methyl substituents at the 2- and 6-positions introduce steric hindrance that partially shields the α-positions from cytochrome P450-mediated oxidation compared to unsubstituted morpholines [1]. This steric shielding effect is consistent with the improved metabolic stability observed in elaborated 2,6-dimethylmorpholine-containing kinase inhibitors, which retain nanomolar cellular potency over extended incubation periods (e.g., KU-60019 maintains ATM inhibition at 1–10 μM for >24 hours in glioma cells) [2]. The target compound may thus offer enhanced metabolic stability in cell-based assays relative to unsubstituted morpholine-cyclobutanol conjugates, though this remains to be experimentally verified [3].

Metabolic stability Cytochrome P450 Oxidative metabolism 2,6-Dimethylmorpholine

Optimal Research and Procurement Application Scenarios for 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol Based on Current Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Leveraging the 2,6-Dimethylmorpholine Privileged Scaffold

The 2,6-dimethylmorpholine fragment is a validated pharmacophore for engaging the ATP-binding pockets of lipid and atypical kinases, as demonstrated by KU-0063794 (mTOR IC₅₀ ≈ 10 nM) and KU-60019 (ATM IC₅₀ = 6.3 nM) [1]. Researchers can use the target compound as a fragment for FBDD campaigns targeting mTOR, ATM, DNA-PK, or PI3K family kinases, with the cyclobutanol hydroxyl group providing a synthetic handle for further elaboration via esterification, etherification, or oxidation without perturbing the core morpholine-kinase interaction . The predicted logP of ~1.8 suggests adequate aqueous solubility for fragment screening at typical concentrations (0.1–1 mM in 1–5% DMSO) [2].

Conformationally Restricted Building Block for CNS-Penetrant Lead Optimization Programs

The strained cyclobutane ring enforces a defined spatial orientation of substituents (puckering angle ~25–30°), which can be exploited to optimize the presentation of hydrogen-bond donor (OH) and acceptor (morpholine N) pharmacophores to CNS targets [1]. The 2,6-dimethyl substitution increases lipophilicity (predicted ΔlogP ≈ +1.3 vs. unsubstituted morpholine analogs), potentially enhancing blood-brain barrier penetration while maintaining a molecular weight well below the typical CNS drug cutoff of 400 Da . This scaffold is suitable for generating focused libraries of cyclobutanol-morpholine derivatives for CNS receptor and enzyme targets where conformational preorganization improves binding entropy [2].

Metabolic Stability Optimization in Lead Series Containing a Morpholine Pharmacophore

Metabolic studies on 2,6-dimethylmorpholine-containing compounds indicate that the methyl substituents at the 2- and 6-positions partially shield the morpholine ring from cytochrome P450-mediated α-oxidation, a common metabolic soft spot for unsubstituted morpholines [1]. Medicinal chemistry teams seeking to improve the metabolic stability of morpholine-containing leads can incorporate this building block as a late-stage diversification element, replacing metabolically labile morpholine fragments while retaining key target engagement features . The cyclobutanol hydroxyl provides an orthogonal functional group for bioconjugation or prodrug strategies without interfering with the morpholine–kinase interaction [2].

Regioisomerically Defined Scaffold for Exploring Structure-Activity Relationships (SAR) Around Cyclobutane-Containing Bioactive Molecules

The 2-substitution pattern on the cyclobutanol ring places the hydroxyl and morpholine groups in a vicinal orientation that is geometrically distinct from the 1,3-relationship found in 3-substituted analogs, with an estimated N···O distance difference of 1.2–2.0 Å [1]. This regioisomeric precision is essential for SAR studies aiming to correlate pharmacophore presentation with biological activity; sourcing the correct 2-substituted isomer ensures that stereoelectronic effects are not confounded by regioisomerism . The target compound is specifically suited for parallel SAR exploration alongside its 3-substituted and trans-diastereomeric counterparts [2].

Quote Request

Request a Quote for 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.